1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane
Description
1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a fused cyclopropane ring and a pyrrolidine-like nitrogen-containing ring. The ortho-methylphenyl substituent distinguishes it from other derivatives in this class.
Properties
CAS No. |
83177-53-1 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-4-2-3-5-11(9)12-6-10(12)7-13-8-12/h2-5,10,13H,6-8H2,1H3 |
InChI Key |
XZXNQDCVMLECPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C23CC2CNC3 |
Origin of Product |
United States |
Preparation Methods
Three-Component Assembly Using Aryl Aldehydes
Ghorbani et al. demonstrated that 1-azabicyclo[3.1.0]hexane derivatives form via a one-pot reaction between aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in aqueous media. Adapting this protocol for 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane synthesis involves:
Reaction Setup :
- 2-Methylbenzaldehyde (1.2 equiv)
- Malononitrile (1.0 equiv)
- Hydroxylamine hydrochloride (1.5 equiv)
- Water as solvent at 80°C for 2–4 hours
Mechanistic Pathway :
This method achieves 75–82% yields while eliminating organic solvents, though product purification requires column chromatography due to diastereomer formation.
Cyanide-Mediated Cyclization
A patent by US4255334A details the use of cyanide ions to induce cyclization in aminomethylcyclopropyl acetal precursors. Critical steps include:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | LiAlH₄ in THF, 48h | Reduction of nitrile to amine |
| 2 | KCN in acetic acid, 65°C | Cyclization via nucleophilic attack |
| 3 | HCl hydrolysis, reflux | Deprotection and acid formation |
Yields reach 68% for the bicyclic intermediate, with the 2-methylphenyl group introduced via Suzuki coupling prior to cyclization.
Cyclization of Aminocyclopropane Derivatives
Palladium-Catalyzed Hydrogenation
A Royal Society of Chemistry protocol describes hydrogenative cyclization using 10% Pd/C:
Substrate Preparation :
- 1-Methyl-2,2-difluoroethanamine hydrochloride (4.9 g)
- Dissolved in MeOH (100 mL) under H₂ atmosphere
Reaction Parameters :
- Pressure: 1 atm H₂
- Duration: 4 days
- Byproduct Removal: Celite filtration
Post-hydrogenation, treatment with 30% HCl/EtOH yields the cyclopropane intermediate, which undergoes acid-catalyzed ring expansion to form the bicyclic structure.
Acid-Mediated Ring Closure
The cis-2-aminomethylcyclopropyl-1,1-diethylacetal precursor undergoes HCl-assisted cyclization at elevated temperatures:
$$
\text{Cyclization Efficiency} = \frac{\text{Moles of product}}{\text{Moles of acetal}} \times 100 = 70–75\%
$$
Optimal conditions use concentrated HCl (12 M) in ethanol at 70°C for 8 hours, with yields dependent on the stereochemistry of the starting material.
Cycloaddition Approaches
Simmons-Smith Reaction
Fu et al. employed zinc-copper couple mediated cyclopropanation in their asymmetric synthesis of 2-azabicyclo[3.1.0]hexanes. Adapting this for 3-azabicyclo systems requires:
- Chiral auxiliary: (R)-BINOL (10 mol%)
- Reaction time: 19.5 hours for optimal diastereoselectivity (cis/trans = 6:1)
- Yield: 30% with 72% de
While this approach introduces stereochemical complexity, scalability remains challenging due to prolonged reaction times.
Comparative Analysis of Synthetic Methods
The table below evaluates key performance metrics across major routes:
Multi-component reactions offer the best balance of speed and efficiency, though hydrogenation methods provide superior stereochemical control for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
- Non-narcotic Analgesic Agents: 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is labeled as a non-narcotic analgesic agent .
- Antitumor Research: Spiro-fused heterocyclic compounds containing the 3-azabicyclo[3.1.0]-hexane framework have demonstrated antitumor effects in vitro against several human cancer cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), acute T cell leukemia (Jurkat), melanoma (Sk-mel-2), and breast cancer (MCF-7), as well as mouse colon carcinoma (CT26) cell lines .
- Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds can be synthesized via photochemical processes of commercially available maleimides and in situ generated CF2H(CH3)CHN2, showing potential in medicinal and agrochemistry .
- Building Aza[3.1.0]bicycles: 1-(2-Methylphenyl)-N-(p-tolyl)-2-vinyl cyclopropane-1-carboxamide can generate highly substituted aza[3.1.0] bicycles via a molecular olefin aza-addition reaction under appropriate bases .
Case Studies
- Antiproliferative Activity: A study showed that [3-azabicyclo[3.1.0]hexane]-oxindole derivatives exhibit better antiproliferative activity compared to cyclopropa[a]pyrrolizidine-2,3'-oxindole derivatives . Adduct 2 displayed significant antiproliferative activity with IC50 ranging from 2 ± 0.2 to 12 ± 2 μg/mL (4–23 μM) across various cancer cell lines, except for breast cancer . The acute T cell leukemia cell line (Jurkat) was the most sensitive to the screened compounds, with IC50 ranging from 1 ± 0.2 to 6 ± 1 μg/mL (4–12 μM) .
- Cell Motility: A scratch test on a human melanoma cell line showed that treatment with spiro-compounds hindered the cells' ability to move and fill the scratched strip .
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is not well-studied, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s bicyclic structure may enable it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological profile of 3-azabicyclo[3.1.0]hexane derivatives is highly sensitive to substituent position, electronic properties, and stereochemistry. Key analogs include:
Key Observations :
- Substituent Position : Para-substituted phenyl derivatives (e.g., bicifadine) exhibit superior analgesic potency compared to ortho-substituted analogs, likely due to optimized receptor interactions .
- Electron-Withdrawing Groups: Dichlorophenyl derivatives show enhanced affinity for monoamine transporters, enabling applications in neuropsychiatric disorders .
- Bulkier Substituents : The naphthyl derivative in demonstrates balanced reuptake inhibition, highlighting how aromatic bulk modulates selectivity among neurotransmitter targets.
Pharmacological Profiles
Analgesic Activity
- Dichlorophenyl Analogs : These compounds lack direct analgesic activity but modulate dopamine reuptake, suggesting divergent structure-activity relationships (SAR) based on substituent electronic properties .
Enzyme and Receptor Modulation
- Aromatase Inhibitors: Derivatives with 3-azabicyclo[3.1.0]hexane-2,4-dione moieties (e.g., 1-(4-aminophenyl)-3-butyl-...) inhibit aromatase (Ki ≤ 20 nM), outperforming aminoglutethimide (Ki = 180 nM) .
- Muscarinic and Opioid Receptors : The core scaffold acts as a muscarinic antagonist (e.g., betovumelinum ) and κ-opioid antagonist (e.g., derivatives), underscoring its versatility .
Stereochemical Considerations
- Enantiomeric Specificity : The (+)-enantiomer of bicifadine is exclusively active, emphasizing the critical role of stereochemistry in drug-receptor interactions. Similar enantiomer-dependent activity is observed in dichlorophenyl derivatives .
- Synthetic Challenges : Asymmetric synthesis methods, such as palladium-catalyzed cyclopropanation () and 1,3-dipolar cycloadditions (), are essential for producing enantiopure compounds.
Biological Activity
1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications, supported by various studies and data.
Structural Characteristics
The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, which is critical for its biological interactions. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound primarily involves interactions with various neurotransmitter receptors, including:
- Dopamine D3 Receptors : Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit significant activity as modulators of dopamine D3 receptors, which are implicated in neurological disorders and addiction treatments .
- Opioid Receptors : The compound has also been studied for its antagonistic effects on opioid receptors, suggesting potential applications in pain management and addiction therapies .
Antitumor Properties
Several studies have investigated the antitumor effects of compounds related to this compound:
- A study reported that spiro-fused derivatives containing the azabicyclo[3.1.0]hexane moiety exhibited antiproliferative activity against various cancer cell lines, including K562 (human erythroleukemia), HeLa (cervical carcinoma), and MCF-7 (breast cancer) .
- Cell cycle analysis revealed that these compounds could induce cell cycle arrest, particularly in the G0/G1 phase, thereby inhibiting tumor cell proliferation .
Neuroprotective Effects
The modulation of dopamine D3 receptors suggests that this compound may have neuroprotective properties:
- Research indicates potential benefits in treating conditions such as Parkinson's disease and schizophrenia due to its ability to influence dopaminergic signaling pathways .
Comparative Analysis with Similar Compounds
Study on Antiproliferative Activity
A detailed investigation into the antiproliferative effects of spiro-fused azabicyclo compounds demonstrated:
- Methods : MTS assay was employed to evaluate cell viability across different cancer cell lines.
- Results : Compounds showed varying degrees of cytotoxicity, with some derivatives exhibiting effects comparable to established chemotherapeutic agents like cisplatin .
Neuropharmacological Evaluation
Another study focused on the neuropharmacological properties:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane?
- Methodology :
- Palladium-catalyzed cyclopropanation : Utilize N-tosylhydrazones and internal alkenes with Pd catalysts (e.g., Pd₂(dba)₃) to achieve high diastereoselectivity .
- Nucleophilic aromatic substitution : React 3-azabicyclo[3.1.0]hex-1-ylamine hydrochlorides with halo-substituted heterocycles (e.g., 2-chloropyrazine) under basic conditions .
- Reductive cyclization : Employ transition-metal-free or Ir-catalyzed reductive amination/cyclization of enantiopure cyclopropane dicarbonyls .
Q. How is the structure of this compound characterized?
- Techniques :
- X-ray crystallography : Resolve absolute configurations (e.g., 1R,5S for bicifadine) .
- NMR spectroscopy : Analyze splitting patterns for cyclopropane ring protons (δ 1.0–2.5 ppm) and aryl substituents (δ 7.0–7.5 ppm) .
- Mass spectrometry (ESI) : Confirm molecular weight via m/z peaks (e.g., [M+H]⁺ for derivatives) .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in cyclopropanation reactions for this compound?
- Key Factors :
- Catalyst selection : Pd(0) complexes (e.g., Pd₂(dba)₃/CHCl₃) enhance stereoselectivity in allene cyclopropanation .
- Solvent effects : Polar aprotic solvents (e.g., MeCN) improve reaction yields by stabilizing transition states .
- Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions in intramolecular cyclopropanation .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Substituent variation : Test para-substituted aryl groups (e.g., 4-methylphenyl in bicifadine) for enhanced analgesic activity .
- N-alkylation effects : Compare N-methyl (active) vs. N-allyl (inactive) derivatives to identify pharmacophore requirements .
- Spiro-fused analogs : Evaluate bis-spiro derivatives (e.g., 2,4-spiro units) for novel receptor binding .
Q. How can contradictions in biological activity data between enantiomers be resolved?
- Approach :
- Chiral resolution : Use enantioselective Cu/Phosferrox catalysts to isolate (+) and (−) enantiomers for in vivo assays .
- Target validation : Perform binding assays (e.g., σ-receptor affinity) to confirm stereospecific interactions .
- Metabolic profiling : Compare hepatic clearance rates of enantiomers using LC-MS/MS .
Q. What methodological advances enable enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives?
- Strategies :
- Asymmetric 1,3-dipolar cycloaddition : Employ azomethine ylides with cyclopropenes using Cu(I)/chiral ligands for >90% ee .
- Cp*Ir-catalyzed cyclization : Achieve enantiopure products via reductive amination of cis-cyclopropane dicarbonyls .
- Dynamic kinetic resolution : Utilize enzyme-mediated processes for racemate separation .
Q. How can computational modeling enhance the study of target interactions for this compound?
- Protocol :
- Molecular docking : Simulate binding to monoamine transporters (SERT, NET, DAT) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., σ-receptors) over 100-ns trajectories .
- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What are the analytical challenges in quantifying this compound in complex matrices?
- Solutions :
- HPLC-MS/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients for isomer separation .
- Chiral chromatography : Employ amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers .
- Purity assessment : Combine ¹H/¹³C NMR with elemental analysis to detect trace impurities .
Notes
- Methodological Depth : Emphasized reaction optimization, analytical validation, and mechanistic studies.
- Contradiction Management : Highlighted enantiomer-specific activity and substituent effects to address data variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
